Mercurochrome

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 20 mg/ml, 25 °C.

Synonyms

Canonical SMILES

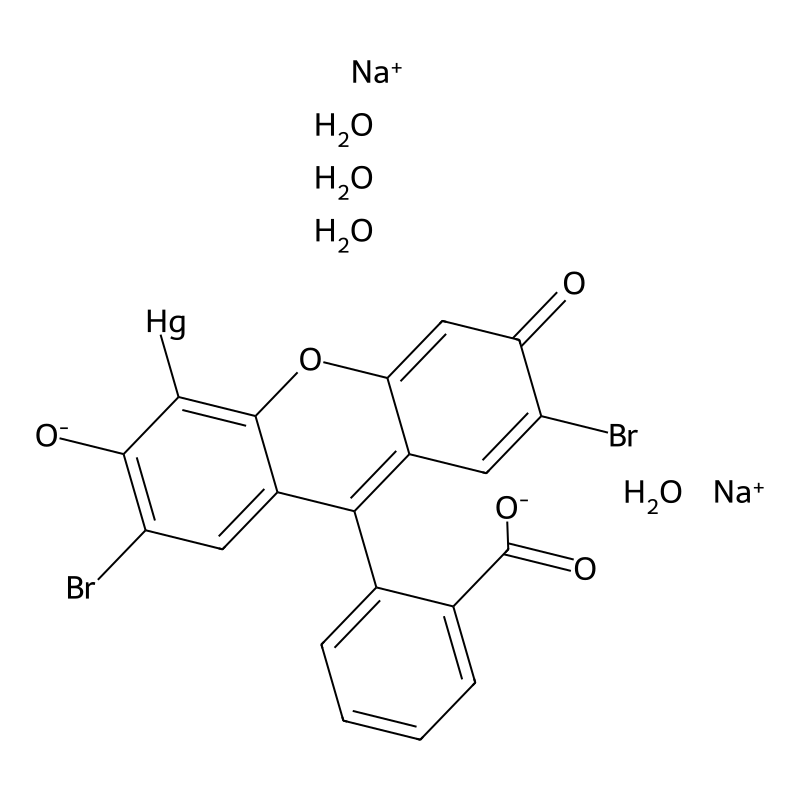

Merbromin (Mercurochrome), an organomercuric disodium salt of fluorescein, is a specialized xanthene dye and photosensitizer distinguished by its pronounced heavy-atom effect. Unlike standard fluorophores, the incorporation of a mercury atom fundamentally alters its photophysical profile, suppressing fluorescence in favor of highly efficient intersystem crossing (ISC) to the triplet state [1]. This property makes it an exceptionally potent sensitizer for singlet oxygen generation and photoelectrochemical electron injection. Furthermore, its unique molecular structure facilitates ultra-rapid binding to biological tissues, establishing it as a high-speed alternative to conventional histological counterstains. For modern procurement, Merbromin is selected not for routine fluorescence, but specifically for its triplet-state photochemistry, photocatalytic enhancement capabilities, and rapid staining kinetics in specialized laboratory workflows.

Attempting to substitute Merbromin with its non-metallated analogs, such as Fluorescein or Eosin Y, results in critical failures across both photochemical and histological workflows. In photochemistry, Fluorescein is optimized for a high fluorescence quantum yield but lacks the mercury-induced heavy-atom effect necessary to drive intersystem crossing; consequently, it cannot generate the high triplet yields required for efficient singlet oxygen sensitization or semiconductor carrier injection[1]. In histological and entomological preparations, substituting Merbromin with Eosin Y introduces severe processing bottlenecks; while Merbromin stains tissues in seconds, Eosin Y can require hours of incubation for complex whole-body mounts[2]. Therefore, Merbromin must be specifically procured when rapid binding kinetics or heavy-atom-mediated triplet photophysics are absolute requirements for the application.

References

- [1] Gollnick, K., et al. "Merbromin (mercurochrome) and other xanthene dyes: Quantum yields of triplet sensitizer generation and singlet oxygen formation in alcoholic solutions." Journal of Photochemistry and Photobiology B: Biology 12.1 (1992): 57-81.

- [2] Lee, S., and Brown, R. L. "Preparing Dissections and Slide Mounts of Moths, including Wing Venation, Genitalia, and Whole Bodies." Mississippi Entomological Museum (2009).

Heavy-Atom Enhanced Intersystem Crossing for Singlet Oxygen Sensitization

The presence of the mercury atom in Merbromin induces a strong heavy-atom effect, fundamentally shifting its deactivation pathways toward intersystem crossing (ISC). While the parent compound Fluorescein is highly fluorescent with negligible triplet formation, Merbromin achieves a massive increase in its triplet quantum yield, enabling efficient type II photo-oxygenations. This high triplet yield translates directly to a robust singlet oxygen quantum yield (Φ_Δ ≈ 0.1 in methanol, and higher in other specific solvents), making it a vastly superior photosensitizer compared to standard fluorescent dyes [1].

| Evidence Dimension | Triplet and Singlet Oxygen Sensitization Efficiency |

| Target Compound Data | High triplet yield enabling efficient O2(1Δg) generation (Merbromin) |

| Comparator Or Baseline | Negligible triplet yield / high fluorescence (Fluorescein) |

| Quantified Difference | Fundamental shift from radiative decay (fluorescence) to ISC (triplet state) |

| Conditions | Alcoholic solutions, room temperature photo-oxygenation assays |

Essential for procurement in photodynamic research and synthetic photo-oxygenation where high triplet yields and singlet oxygen generation are required over fluorescence.

Enhanced Photocurrent Density in Dye-Sensitized Semiconductors

When utilized as a sensitizing dye for semiconductor photocatalysts such as TiO2, Merbromin significantly enhances photoelectrochemical (PEC) performance. Compared to bare TiO2 electrodes, Merbromin-modified nanomaterials exhibit more than a two-fold increase in photocurrent density under visible light irradiation. This enhancement is driven by the dye's strong visible-light harvesting ability and exceptionally fast electron injection kinetics from its excited state into the semiconductor's conduction band [1].

| Evidence Dimension | Photocurrent Density |

| Target Compound Data | >2x enhancement (Merbromin-modified TiO2) |

| Comparator Or Baseline | 1x (Bare TiO2) |

| Quantified Difference | >100% increase in photocurrent density |

| Conditions | Visible light irradiation, modified nanomaterial photoelectrochemical cell |

Justifies the selection of Merbromin as a high-efficiency sensitizer for researchers developing dye-sensitized solar cells or photoelectrochemical water-splitting systems.

Accelerated Staining Kinetics for High-Throughput Histology

In specialized histological and entomological preparations, Merbromin offers dramatically accelerated staining kinetics compared to the industry standard Eosin Y. While Eosin Y can require from several minutes for standard sections up to 4 hours for complex whole-body insect preparations, Merbromin achieves adequate staining in less than 10 seconds. Although it provides less differentiation between sclerotized and membranous structures, its ultra-rapid binding makes it optimal for time-sensitive bulk processing and rapid morphological assessments[1].

| Evidence Dimension | Required Staining Time |

| Target Compound Data | < 10 seconds (Merbromin) |

| Comparator Or Baseline | Up to 4 hours (Eosin Y for whole-body mounts) |

| Quantified Difference | Orders of magnitude reduction in processing time |

| Conditions | Entomological whole-body and wing venation slide preparation |

Critical for laboratories requiring rapid, high-throughput morphological staining where the lengthy incubation times of Eosin Y create unacceptable processing bottlenecks.

Photosensitizers for Singlet Oxygen Generation

Directly leveraging its heavy-atom enhanced intersystem crossing, Merbromin is the optimal choice for synthetic photochemistry requiring efficient type II photo-oxygenations. Its high triplet quantum yield makes it vastly superior to Fluorescein for generating singlet oxygen in alcoholic and organic solvents [1].

Dye-Sensitized Photoelectrochemical Cells (DSSCs)

Based on its ability to more than double the photocurrent density of bare semiconductors, Merbromin is highly recommended for surface modification of TiO2 and ZnO photoelectrodes. Its fast electron injection kinetics make it a critical precursor for advanced visible-light photocatalysis and water-splitting research [2].

High-Throughput Entomological and Histological Staining

For laboratories processing bulk tissue samples or complex whole-body insect mounts, Merbromin is the preferred rapid counterstain. By reducing staining time from hours (as required by Eosin Y) to mere seconds, it eliminates severe workflow bottlenecks where rapid morphological visualization is prioritized over fine structural differentiation[3].

References

- [1] Gollnick, K., et al. "Merbromin (mercurochrome) and other xanthene dyes: Quantum yields of triplet sensitizer generation and singlet oxygen formation in alcoholic solutions." Journal of Photochemistry and Photobiology B: Biology 12.1 (1992): 57-81.

- [2] Mazzaro, R., et al. "Copper Oxide-Based Photocatalysts and Photocathodes: Fundamentals and Recent Advances." National Center for Biotechnology Information (NCBI), PMC.

- [3] Lee, S., and Brown, R. L. "Preparing Dissections and Slide Mounts of Moths, including Wing Venation, Genitalia, and Whole Bodies." Mississippi Entomological Museum (2009).

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard